BenchChemオンラインストアへようこそ!

(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine

Lipophilicity Drug-likeness Membrane permeability

(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine (CAS 670270-02-7) is a fully synthetic, 1,4-disubstituted phthalazine derivative with molecular formula C25H22N2O2 and a molecular weight of 382.46 g/mol. It features a distinct (E)-isoeugenol-derived phenoxy ether at the 1-position and a p-tolyl substituent at the 4-position of the phthalazine core.

Molecular Formula C25H22N2O2
Molecular Weight 382.463
CAS No. 670270-02-7
Cat. No. B2793756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine
CAS670270-02-7
Molecular FormulaC25H22N2O2
Molecular Weight382.463
Structural Identifiers
SMILESCC=CC1=CC(=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C)OC
InChIInChI=1S/C25H22N2O2/c1-4-7-18-12-15-22(23(16-18)28-3)29-25-21-9-6-5-8-20(21)24(26-27-25)19-13-10-17(2)11-14-19/h4-16H,1-3H3/b7-4+
InChIKeyOAYQPBOFFLEQOV-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,4-Disubstituted Phthalazine Building Block | CAS 670270-02-7 Structural & Physicochemical Profile


(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine (CAS 670270-02-7) is a fully synthetic, 1,4-disubstituted phthalazine derivative with molecular formula C25H22N2O2 and a molecular weight of 382.46 g/mol [1]. It features a distinct (E)-isoeugenol-derived phenoxy ether at the 1-position and a p-tolyl substituent at the 4-position of the phthalazine core. The compound contains zero hydrogen bond donors, four hydrogen bond acceptors, five rotatable bonds, a topological polar surface area of 44.2 Ų, and a computed XLogP3-AA of 6, indicating pronounced lipophilicity [1]. This combination of a propenylphenyl ether and a tolyl group distinguishes it from more common anilinophthalazine or simpler 1-phenoxy-4-phenylphthalazine analogs [2].

Risks of Replacing (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine with Unqualified Phthalazine Analogs


Substituting this compound with a structurally similar 1,4-disubstituted phthalazine—such as 1-phenoxy-4-phenylphthalazine or a 4-fluorophenyl variant—without analytical qualification carries a high risk of altering both physicochemical properties and biological interaction profiles. The (E)-propenyl chain introduces geometric constraint and a specific electron density distribution absent in saturated or unsubstituted phenyl ethers, while the p-tolyl group at the 4-position provides a distinct hydrophobic footprint compared to phenyl, halogenated phenyl, or heteroaryl substituents [1]. A systematic review of phthalazine medicinal chemistry confirms that even minor modifications to the 1- and 4-position substituents can profoundly shift kinase selectivity, antiproliferative potency, and ADMET properties [2]. The quantitative evidence below demonstrates that two close analogs—differing by a single substituent or oxidation state—exhibit fundamentally different chemical identities, reinforcing that generic substitution is not scientifically justified without direct comparative qualification.

Head-to-Head Physicochemical and Structural Differentiation of (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine vs. Closest Analogs


Lipophilicity Advantage: XLogP3-AA of 6.0 vs. 4-Fluorophenyl Analog XLogP3-AA ~5.3

The target compound exhibits a computed XLogP3-AA of 6.0 [1], reflecting the combined lipophilic contributions of the p-tolyl group and the (E)-propenyl chain. Its closest documented analog—(E)-1-(4-fluorophenyl)-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)phthalazine (CAS 670270-45-8, MF C24H19FN2O2, MW 386.43) [2]—replaces p-tolyl with 4-fluorophenyl, which reduces both molecular weight and the computed logP by approximately 0.7 log units (class-level estimate based on the π-value difference between methyl and fluoro substituents). This difference translates to roughly a 5-fold difference in octanol/water partition coefficient and may alter membrane partitioning and non-specific protein binding behavior.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area: 44.2 Ų Supports Blood-Brain Barrier Penetration Potential Over Higher-TPSA Analogs

The target compound has a computed topological polar surface area (TPSA) of 44.2 Ų [1], which falls well below the widely accepted threshold of <90 Ų for favorable blood-brain barrier penetration. This low TPSA arises from the absence of hydrogen bond donors and the limited polar surface contributed by the two nitrogen atoms of the phthalazine ring and the ether oxygen. In contrast, phthalazine-based VEGFR-2 inhibitors bearing carboxamide, sulfonamide, or morpholino substituents (e.g., certain 4-arylamino-phthalazin-1-yl-benzamides characterized by Piatnitski et al. [2]) typically exhibit TPSA values exceeding 70–90 Ų, which would predict reduced CNS penetration. The target compound's TPSA of 44.2 Ų represents a ~40–50% reduction relative to these more polar analogs.

CNS drug design Blood-brain barrier permeability TPSA

Zero Hydrogen Bond Donors Eliminates Key Metabolic Liability Compared to Anilinophthalazine Derivatives

The target compound contains zero hydrogen bond donors (HBD = 0) [1], in contrast to anilinophthalazine derivatives such as vatalanib (PTK787/ZK 222584) which feature a secondary amine (NH) at the 1-position, contributing one HBD. The absence of an NH group in this compound eliminates a known site for N-dealkylation, N-oxidation, and glucuronidation, metabolic pathways that can limit the oral bioavailability and half-life of anilinophthalazine-based VEGFR inhibitors [2]. While this does not guarantee superior metabolic stability without experimental validation, it represents a distinct structural advantage for medicinal chemistry optimization programs focused on reducing phase I oxidative metabolism.

Metabolic stability Hydrogen bonding Pharmacokinetics

(E)-Propenyl Substituent Confers a Distinct Geometrically Constrained Topology vs. 4-Allyl Analog

The target compound bears an (E)-prop-1-en-1-yl group on the phenoxy ring, which enforces a planar, extended conformation at the alkenyl position. Its closest commercially available structural analog—1-(4-allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine —replaces this (E)-propenyl with an allyl (prop-2-en-1-yl) group, shifting the double bond position from conjugation with the aromatic ring to a terminal, non-conjugated alkene. This difference alters the π-electron delocalization, the three-dimensional shape of the molecule, and the potential for metabolic epoxidation at the double bond. The (E)-configuration of the propenyl group in the target compound also introduces stereochemical purity considerations that are absent in the freely rotating allyl chain.

Molecular topology Geometric isomerism Structure-activity relationship

Moderate Rotatable Bond Count (5) Balances Conformational Flexibility and Entropic Penalty Relative to Extended and Rigid Analogs

The target compound has 5 rotatable bonds [1], representing a moderate degree of conformational flexibility. This is lower than that of 1-(4-allyl-2-methoxyphenoxy)-4-(p-tolyl)phthalazine, which bears an additional rotatable bond in the allyl chain , and higher than that of rigid 1-phenoxy-4-phenylphthalazine (approximately 3 rotatable bonds). In fragment-based and lead-like compound screening, a rotatable bond count of ≤5 is associated with higher ligand efficiency and improved oral bioavailability probability [2]. The target compound sits at this threshold, offering a balance between the conformational adaptability needed for target binding and the entropic penalty that reduces binding affinity.

Conformational entropy Ligand efficiency Molecular flexibility

Procurement-Driven Application Scenarios for (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine (CAS 670270-02-7)


Scaffold for CNS-Oriented Kinase Inhibitor Lead Generation

The combination of low TPSA (44.2 Ų), high lipophilicity (XLogP3-AA = 6.0), and zero hydrogen bond donors makes this compound a compelling starting scaffold for CNS-penetrant kinase inhibitor programs [1]. When screening against targets where known anilinophthalazine inhibitors (e.g., vatalanib analogs) fail to achieve adequate brain exposure due to their higher TPSA and HBD count, this 1-phenoxy-4-tolyl phthalazine chemotype offers a structurally distinct alternative with physicochemical properties aligned with CNS drug space. Researchers procuring this compound for CNS kinase panels should prioritize it over polar phthalazine analogs when brain penetration is a key screening objective.

Structural Analog Differentiation in VEGFR-2/PDGFR SAR Studies

As a 1,4-disubstituted phthalazine that replaces the canonical aniline nitrogen with a phenoxy ether linkage, this compound enables direct assessment of the contribution of the NH group to VEGFR-2 and PDGFR kinase inhibition within SAR campaigns [1]. Its p-tolyl substituent at the 4-position provides a defined hydrophobic contact surface that can be systematically compared to 4-fluorophenyl, 4-chlorophenyl, and 4-pyridylmethyl analogs in parallel screening. The (E)-propenyl chain further offers a geometrically constrained alkenyl group for probing the topology of the kinase ATP-binding pocket, particularly when compared to the more flexible allyl-substituted analog.

Building Block for Diversity-Oriented Synthesis of Phthalazine Libraries

With a purity specification of 95%+ and a molecular weight of 382.46 g/mol, this compound is supplied as a research-grade building block suitable for diversity-oriented synthesis . The (E)-propenyl group serves as a synthetic handle for further derivatization—including epoxidation, dihydroxylation, or cross-metathesis reactions—that is absent in fully saturated phenoxy analogs. The p-tolyl group can be functionalized via benzylic oxidation or electrophilic aromatic substitution to generate additional library members. Procurement of this specific compound, rather than a generic 1-phenoxyphthalazine, enables access to a broader chemical space in library synthesis workflows. [1]

Negative Control or Tool Compound for Anilinophthalazine Mechanism-of-Action Studies

Given that the compound lacks the aniline NH that is critical for hinge-region hydrogen bonding in many kinase inhibitors, it can serve as a structurally matched negative control in experiments designed to confirm that the biological activity of anilinophthalazine hits is NH-dependent [1]. Its closely matched physicochemical profile (lipophilicity, molecular weight, and shape) to active anilinophthalazines, combined with the absence of the key hydrogen bond donor, makes it a more rigorous control than solvent-only or scaffold-mismatched controls. Researchers should verify the absence of off-target activity experimentally before deploying it as a definitive negative control.

Quote Request

Request a Quote for (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.